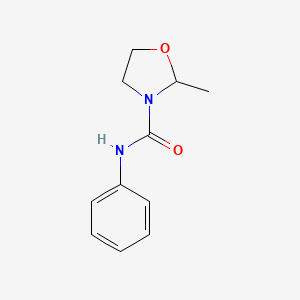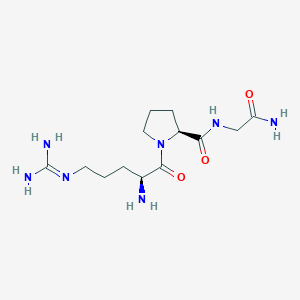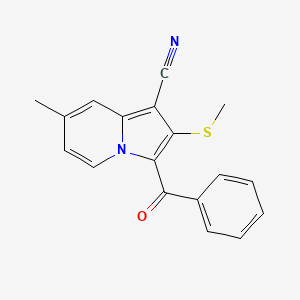
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a benzoyl group, a methyl group, a methylthio group, and a carbonitrile group attached to the indolizine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a benzoyl-substituted precursor with a methylthio-substituted precursor. This intermediate is then subjected to cyclization and nitrile formation under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions, such as the presence of a catalyst or specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
科学研究应用
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Benzoyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the 7-methyl group, which may affect its chemical properties and reactivity.
7-Methyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the benzoyl group, potentially altering its biological activity.
3-Benzoyl-7-methylindolizine-1-carbonitrile: Lacks the methylthio group, which may influence its interactions with other molecules.
Uniqueness
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzoyl, methyl, methylthio, and carbonitrile groups in the indolizine core makes it a versatile compound for various applications, distinguishing it from similar compounds with different functional group arrangements.
属性
CAS 编号 |
112586-22-8 |
|---|---|
分子式 |
C18H14N2OS |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-benzoyl-7-methyl-2-methylsulfanylindolizine-1-carbonitrile |
InChI |
InChI=1S/C18H14N2OS/c1-12-8-9-20-15(10-12)14(11-19)18(22-2)16(20)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI 键 |
GBBDHZSPQFVWPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


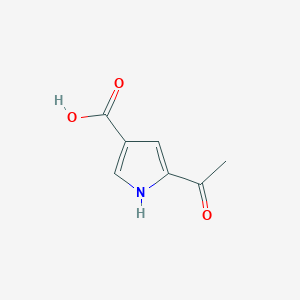
![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)
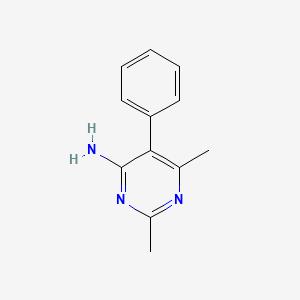
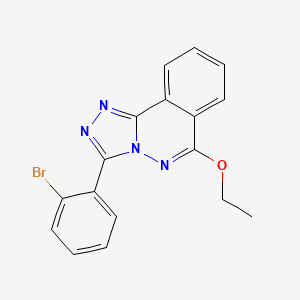


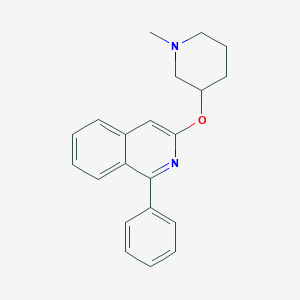

![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
